molecular formula C17H20F2N6O3 B2710652 1-(3-(Difluoromethoxy)phenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034468-81-8

1-(3-(Difluoromethoxy)phenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2710652
CAS RN: 2034468-81-8
M. Wt: 394.383
InChI Key: PEZMELOAXGSIFA-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)phenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H20F2N6O3 and its molecular weight is 394.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemical Determination

The stereochemical determination and synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, related to the chemical structure , showcases innovative approaches in the realm of kinase inhibition research. This study detailed the stereospecific synthesis processes, contributing significantly to the understanding of stereochemistry in medicinal chemistry (Zecheng Chen et al., 2010).

Antiproliferative Activity

Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. This underscores the potential of urea derivatives in the development of new anticancer agents and highlights the broad applicability of these compounds in cancer research (Jian Feng et al., 2020).

Soil Degradation and Environmental Impact

A study on the degradation and side effects of sulfonylurea herbicides in soil touches upon the environmental fate of chemicals similar to the one . It found that certain sulfonylureas, including triasulfuron and rimsulfuron, degrade in soil without detrimental effects on microbial activities, suggesting their relative environmental safety at concentrations used in agricultural practices (G. Dinelli et al., 1998).

Corrosion Inhibition

Another application includes the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments. This study demonstrates the protective capability of these compounds against corrosion, offering insights into their potential industrial applications for metal preservation (B. Mistry et al., 2011).

Soluble Epoxide Hydrolase Inhibition

Furthermore, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase. This discovery from high-throughput screening exemplifies the potential therapeutic applications of triazine derivatives in treating diseases associated with soluble epoxide hydrolase (R. Thalji et al., 2013).

properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6O3/c1-27-17-23-13(22-15(24-17)25-7-2-3-8-25)10-20-16(26)21-11-5-4-6-12(9-11)28-14(18)19/h4-6,9,14H,2-3,7-8,10H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZMELOAXGSIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.